molecular formula C7H9NO3S B11905958 2-Amino-3-(methylsulfonyl)phenol CAS No. 129318-50-9

2-Amino-3-(methylsulfonyl)phenol

Cat. No.: B11905958
CAS No.: 129318-50-9
M. Wt: 187.22 g/mol
InChI Key: NDSCLDKDSDVYDX-UHFFFAOYSA-N
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Description

2-Amino-3-(methylsulfonyl)phenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methylsulfonyl)phenol typically involves the introduction of the amino and methylsulfonyl groups onto a phenol ring. One common method is the sulfonation of 2-amino-phenol followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and methylating agents such as dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylsulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-Amino-3-(methylsulfonyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfonyl)phenol
  • 2-Amino-5-(methylsulfonyl)phenol
  • 2-Amino-6-(methylsulfonyl)phenol

Uniqueness

2-Amino-3-(methylsulfonyl)phenol is unique due to the specific positioning of the amino and methylsulfonyl groups on the phenol ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

CAS No.

129318-50-9

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-3-methylsulfonylphenol

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3

InChI Key

NDSCLDKDSDVYDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1N)O

Origin of Product

United States

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